molecular formula C11H10FIN2 B8232223 1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole

1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole

Cat. No.: B8232223
M. Wt: 316.11 g/mol
InChI Key: NJFXVQDRSFTQST-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the benzyl ring, along with an iodine atom at the 4-position of the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzyl bromide with 4-iodopyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the pyrazole ring or the fluorine-substituted benzyl group can be achieved using reducing agents like lithium aluminum hydride. Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylbenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

    3-Fluoro-4-methylbenzonitrile: This compound shares the fluorine and methyl substituents but lacks the pyrazole ring and iodine atom, resulting in different chemical properties and applications.

    4-Iodo-1H-pyrazole:

    3-Fluoro-4-methylphenylboronic acid: This compound contains the fluorine and methyl-substituted benzyl group but has a boronic acid functional group instead of the pyrazole ring and iodine atom, resulting in different applications in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FIN2/c1-8-2-3-9(4-11(8)12)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFXVQDRSFTQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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